

# A Comparative Meta-Analysis of Larazotide and Emerging Therapies for Celiac Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **larazotide** acetate, a front-runner in the non-dietary treatment landscape for celiac disease, and compares its performance against other notable therapeutic alternatives in development. This document synthesizes efficacy and safety data, details the experimental protocols of pivotal trials, and visualizes the complex biological pathways and experimental workflows to offer an objective, data-driven comparison for the scientific community.

# Introduction to Celiac Disease and the Role of Larazotide

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The only current management is a strict, lifelong gluten-free diet, which presents significant challenges and does not always lead to complete mucosal healing or symptom resolution. This has spurred the development of non-dietary therapies.

**Larazotide** acetate is a first-in-class, locally acting peptide that modulates intestinal tight junctions.[1][2] It is designed to prevent the paracellular passage of gliadin, the immunogenic component of gluten, into the lamina propria, thereby averting the inflammatory cascade that characterizes celiac disease.[1][3] **Larazotide** is a synthetic 8-amino acid peptide derived from a zonula occludens toxin produced by Vibrio cholerae.[4] It acts as a zonulin antagonist, a protein that regulates intestinal permeability.[5][6]



## **Mechanism of Action: The Zonulin Pathway**

In celiac disease, gliadin peptides trigger the release of zonulin in the small intestine. Zonulin then binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins, primarily ZO-1 and occludin.[6] [7][8] This increases intestinal permeability, allowing more gluten fragments to cross the epithelial barrier and activate an immune response in the lamina propria.[7][8] **Larazotide** acetate is hypothesized to competitively block the zonulin receptor, preventing tight junction disassembly and maintaining the integrity of the intestinal barrier.[3][5]



Click to download full resolution via product page

Caption: **Larazotide** blocks the zonulin receptor to prevent gluten-induced tight junction disassembly.

## **Larazotide Clinical Trial Meta-Analysis**

**Larazotide** has undergone several clinical trials, with Phase 2 studies showing some promise in reducing symptoms, particularly at lower doses.[1][2] However, the pivotal Phase 3 trial (CedLara) was discontinued.[9][10][11][12]

### **Summary of Key Larazotide Clinical Trials**



| Trial Identifier         | Phase | Number of<br>Patients         | Key Endpoints                                                                                        | Summary of<br>Results                                                                                                                                                                                                                      |
|--------------------------|-------|-------------------------------|------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT01396213              | 2b    | 342                           | Celiac Disease Gastrointestinal Symptom Rating Scale (CeD- GSRS), CeD Patient Reported Outcome (PRO) | The 0.5 mg dose met the primary endpoint, showing a statistically significant reduction in CeD-GSRS compared to placebo.[7][8] Higher doses (1 mg and 2 mg) were not significantly different from placebo.[7][8]                           |
| CedLara<br>(NCT03569007) | 3     | ~262 (at interim<br>analysis) | Change in CeD<br>PRO abdominal<br>domain score                                                       | Discontinued after an interim analysis concluded that an impractically large number of additional patients would be needed to demonstrate a statistically significant clinical outcome between larazotide and placebo.[9][11] [12][13][14] |



| NCT00492960 | 2b | 184 | Lactulose-to-<br>mannitol (LAMA)<br>ratio, GSRS,<br>anti-tTG<br>antibodies | No significant difference in LAMA ratios was observed. The 1 mg dose significantly reduced GSRS scores and the rise in anti-tTG antibodies compared to placebo during a gluten challenge. [15] |
|-------------|----|-----|----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|-------------|----|-----|----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

# Experimental Protocol: Larazotide Phase 2b Study (NCT01396213)

This multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy of **larazotide** acetate in adult patients with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[1][2][7]

- Study Design: The 20-week study included a 4-week single-blind placebo run-in, a 12-week double-blind treatment phase, and a 4-week placebo run-out phase.[2][7]
- Participants: 342 adults with biopsy-confirmed celiac disease and persistent symptoms
   (CeD-GSRS score ≥ 2.0) were randomized.[1][7]
- Intervention: Patients were randomized (1:1:1:1) to receive larazotide acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily, 15 minutes before meals.[2][7]
- Primary Endpoint: The primary efficacy endpoint was the change in the average ontreatment CeD-GSRS score.[2][7]
- Secondary and Exploratory Endpoints: These included the CeD PRO, weekly abdominal pain scores, and non-GI symptoms like headache and tiredness.[2][7]





Click to download full resolution via product page

Caption: Workflow of the Larazotide Phase 2b clinical trial.

# **Comparative Analysis of Alternative Therapies**

Several alternative therapeutic strategies for celiac disease are under investigation, targeting different aspects of the disease's pathophysiology.

#### **Overview of Larazotide Alternatives**



| Drug          | Mechanism of Action                                                                                                                            | Developer                   | Phase of<br>Development |
|---------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|-------------------------|
| Latiglutenase | An orally administered enzyme that degrades gluten in the stomach. [16][17]                                                                    | ImmunogenX                  | Phase 2                 |
| ZED1227       | A selective, oral inhibitor of tissue transglutaminase 2 (TG2).[4][18][19]                                                                     | Dr. Falk Pharma /<br>Zedira | Phase 2                 |
| KAN-101       | An immune tolerance therapy that targets the liver to re-educate the immune system to tolerate gluten.[3][5]                                   | Anokion                     | Phase 2                 |
| IMU-856       | An orally available small molecule modulator of Sirtuin 6 (SIRT6), a protein involved in intestinal barrier function and regeneration.[21][22] | Immunic Therapeutics        | Phase 1b                |
| Nexvax2       | A therapeutic vaccine designed to induce immune tolerance to gluten.                                                                           | ImmusanT                    | Discontinued            |

## **Comparative Efficacy and Safety Data**



| Drug               | Key Efficacy Findings                                                                                                                                                                                                                                                              | Key Safety Findings                                                         |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Larazotide Acetate | Reduced gastrointestinal symptoms at the 0.5 mg dose in a Phase 2b trial.[7][8] Did not meet the primary endpoint in the discontinued Phase 3 trial.[9][11][12][13][14]                                                                                                            | Generally well-tolerated with a safety profile comparable to placebo.[1][2] |
| Latiglutenase      | In a Phase 2 trial, seropositive patients receiving 900 mg showed a 58% improvement in abdominal pain and a 44% improvement in bloating at week 12.[9][23] A subsequent Phase 2b trial showed it attenuated mucosal injury and symptom severity during a gluten challenge.[21][23] | Generally well-tolerated.[9]                                                |
| ZED1227            | A Phase 2a trial demonstrated that all three doses (10, 50, and 100 mg) significantly attenuated gluten-induced mucosal damage (measured by villous height to crypt depth ratio) compared to placebo.[4]                                                                           | Found to be safe and well-tolerated.[4]                                     |
| KAN-101            | Phase 2 data showed clinically meaningful reductions in multiple symptoms following a gluten challenge at all dose levels.[1][6]                                                                                                                                                   | Safe and well-tolerated at all doses investigated.[1][6]                    |



| IMU-856 | Phase 1b results showed positive effects on gut architecture, symptoms, biomarkers, and nutrient absorption during a gluten challenge.[15]                                                         | Favorable safety and tolerability profile.[15][22]                                                                           |
|---------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Nexvax2 | Phase 1 trials showed it could modify the immune response to gluten.[10] However, a Phase 2 trial was discontinued as it did not provide protection from gluten exposure compared to a placebo.[8] | Generally well-tolerated in early trials, though some participants experienced nausea and vomiting after the first dose.[10] |

## **Experimental Protocols of Alternative Therapies**

This double-blind, placebo-controlled trial evaluated the efficacy of latiglutenase in patients with celiac disease undergoing a gluten challenge.[21][23]

- Study Design: Participants were exposed to 2g of gluten daily for 6 weeks.
- Intervention: Patients received either a 1200 mg dose of latiglutenase or a placebo.
- Primary Endpoint: The change in the ratio of villus height to crypt depth.
- Secondary Endpoints: Included intraepithelial lymphocyte density and symptom severity.

This proof-of-concept study assessed the efficacy and safety of ZED1227 in adults with well-controlled celiac disease who underwent a daily gluten challenge.

- Study Design: A 6-week treatment period with a daily gluten challenge.
- Intervention: Patients were assigned to receive ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.
- Primary Endpoint: Attenuation of gluten-induced mucosal damage, measured by the ratio of villous height to crypt depth.



 Secondary Endpoints: Included intraepithelial lymphocyte density and patient-reported outcomes.

This double-blind, placebo-controlled study is designed to evaluate the safety, tolerability, and pharmacodynamics of KAN-101.[1][6]

- Study Design: Participants receive treatment with KAN-101 or placebo, followed by a gluten challenge.
- Endpoints: Pharmacodynamic and exploratory endpoints are assessed after the gluten challenge.

This first-in-human, double-blind, randomized, placebo-controlled trial assessed the safety and tolerability of IMU-856 in patients with celiac disease.[5][20]

- Study Design: A 28-day treatment period with a 15-day gluten challenge (6g/day) starting on day 14.[20]
- Intervention: Patients received IMU-856 (80 mg or 160 mg) or a placebo once daily.
- Primary Objective: Safety and tolerability.
- Secondary Objectives: Pharmacokinetics, histology, symptoms, and biomarkers.

### Conclusion

**Larazotide** acetate, while demonstrating a favorable safety profile and some efficacy in reducing symptoms in Phase 2 trials, ultimately failed to meet its primary endpoint in a pivotal Phase 3 study, leading to its discontinuation. This highlights the challenges in developing non-dietary therapies for celiac disease.

In contrast, several alternative therapies are showing promise in earlier-stage clinical trials. ZED1227 has demonstrated a protective effect on the duodenal mucosa, and KAN-101 has shown clinically meaningful symptom reduction. Latiglutenase has also shown efficacy in reducing symptoms in seropositive patients. IMU-856 is another promising candidate with positive early data on gut architecture and symptoms.



The diverse mechanisms of action of these emerging therapies, from enzymatic degradation of gluten to immune tolerance induction and barrier function restoration, represent a broadening of the therapeutic landscape for celiac disease. Further research, including larger and longer-term clinical trials, is necessary to fully establish the efficacy and safety of these alternatives and their potential role in the management of celiac disease. The data presented in this guide underscore the dynamic nature of celiac disease drug development and provide a valuable comparative resource for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. New therapies in celiac disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biospace.com [biospace.com]
- 7. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 10. beyondceliac.org [beyondceliac.org]
- 11. beyondceliac.org [beyondceliac.org]
- 12. Immunic's IMU-856 Shows Breakthrough Results in Celiac Disease Trial, Published in Lancet | IMUX Stock News [stocktitan.net]
- 13. firstwordpharma.com [firstwordpharma.com]



- 14. beyondceliac.org [beyondceliac.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease PMC [pmc.ncbi.nlm.nih.gov]
- 17. filecache.investorroom.com [filecache.investorroom.com]
- 18. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients With Celiac Disease Exposed to a Gluten Challenge PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. celiac.org [celiac.org]
- 20. Dr. Falk Pharma and Zedira announce successful completion of the ... 2021 News Zedira GmbH [zedira.com]
- 21. beyondceliac.org [beyondceliac.org]
- 22. Immunic Presents Data From Phase 1b Clinical Trial of IMU-856 in Celiac Disease at the United European Gastroenterology Week 2023 - Immunic Therapeutics [imux.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Larazotide and Emerging Therapies for Celiac Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674505#meta-analysis-of-larazotide-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com